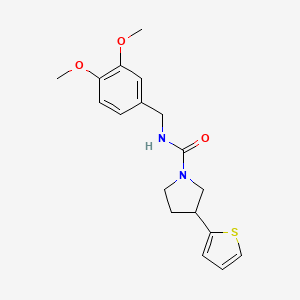

![molecular formula C15H14N2 B2823710 1-[(4-Methylphenyl)methyl]benzimidazole CAS No. 46804-13-1](/img/structure/B2823710.png)

1-[(4-Methylphenyl)methyl]benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[(4-Methylphenyl)methyl]benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is planar . In the crystal, it is arranged in parallel planes, stabilized by π-π interactions and the hydrogen bonds .Chemical Reactions Analysis

Benzimidazole is a base: C6H4N(NH)CH + H+ → [C6H4(NH)2CH]+. It can also be deprotonated with stronger bases: C6H4N(NH)CH + LiH → Li[C6H4N2CH] + H2 . The imine can be alkylated and also serves as a ligand in coordination chemistry .科学的研究の応用

Antioxidant Properties

- Benzimidazole derivatives have demonstrated significant antioxidant properties. For instance, 2-methyl benzimidazole exhibited antioxidant activity confirmed by the DPPH method, highlighting its potential in medicinal applications (Saini et al., 2016). Another study synthesized various benzimidazole derivatives and evaluated their antioxidant effects on lipid peroxidation in the rat liver, with some compounds showing better activity than butylated hydroxytoluene (BHT) (Kuş et al., 2004).

Antimicrobial and Anticancer Agents

- Benzimidazole derivatives have been explored as antimicrobial and anticancer agents. A study designed and synthesized 69 benzimidazole derivatives, finding potent antibacterial compounds against strains like MSSA and MRSA, and also observed that some compounds killed various cancer cells. Computational ADMET profiling and docking studies were used to assess their biological activities, suggesting these derivatives as promising bioactive substances (Pham et al., 2022).

DNA Topoisomerase Inhibition

- Benzimidazole compounds have been identified as potent inhibitors of mammalian type I DNA topoisomerases. This study synthesized three 1H-benzimidazole derivatives and evaluated their effects on mammalian type I DNA topoisomerase activity, with one compound showing relatively potent inhibition, indicating the therapeutic potential of these derivatives in cancer treatment (Alpan et al., 2007).

Agricultural Applications

- In agriculture, benzimidazole compounds like Carbendazim and Tebuconazole are used for the prevention and control of fungal diseases. A study developed solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides, leading to modified release profiles, reduced toxicity, and increased efficacy in plant disease prevention (Campos et al., 2015).

Other Therapeutic Applications

- Apart from the aforementioned uses, benzimidazole and its derivatives have broad pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and analgesic effects. They serve as important therapeutic agents in clinical medicine for a range of treatments including anti-ulcer, anti-tumor, and anti-viral applications (Salahuddin et al., 2017).

作用機序

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Mode of Action

Benzimidazole derivatives have been shown to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives have been shown to interact with various biochemical pathways, leading to downstream effects .

Result of Action

Benzimidazole derivatives have been shown to have potent antibacterial activities .

Action Environment

Such factors can significantly impact the effectiveness of benzimidazole derivatives .

将来の方向性

Benzimidazole and its derivatives have shown promise in various pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .

特性

IUPAC Name |

1-[(4-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-12-6-8-13(9-7-12)10-17-11-16-14-4-2-3-5-15(14)17/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOIZTXAWSHNLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2823628.png)

![2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B2823632.png)

![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823635.png)

![2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2823637.png)

![Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B2823642.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2823644.png)

![1-Phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2823645.png)

![2-Methyl-5-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2823647.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2823648.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)